molecular formula C21H20N2O4S B2500583 ethyl 2-methyl-4-phenyl-5-({[(thiophen-2-yl)methyl]carbamoyl}carbonyl)-1H-pyrrole-3-carboxylate CAS No. 1004172-47-7

ethyl 2-methyl-4-phenyl-5-({[(thiophen-2-yl)methyl]carbamoyl}carbonyl)-1H-pyrrole-3-carboxylate

Cat. No.: B2500583
CAS No.: 1004172-47-7
M. Wt: 396.46
InChI Key: ZYJLPEQRAWTIDH-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-4-phenyl-5-({[(thiophen-2-yl)methyl]carbamoyl}carbonyl)-1H-pyrrole-3-carboxylate is a complex organic compound that features a pyrrole ring substituted with various functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-methyl-4-phenyl-5-({[(thiophen-2-yl)methyl]carbamoyl}carbonyl)-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. One common approach is the condensation reaction, such as the Paal–Knorr synthesis, which involves the reaction of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Another method includes the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes mentioned above to ensure high yield and purity. This could include the use of microwave irradiation to accelerate the reaction rates and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-4-phenyl-5-({[(thiophen-2-yl)methyl]carbamoyl}carbonyl)-1H-pyrrole-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the carbonyl groups can produce the corresponding alcohols.

Scientific Research Applications

Ethyl 2-methyl-4-phenyl-5-({[(thiophen-2-yl)methyl]carbamoyl}carbonyl)-1H-pyrrole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-methyl-4-phenyl-5-({[(thiophen-2-yl)methyl]carbamoyl}carbonyl)-1H-pyrrole-3-carboxylate involves its interaction with various molecular targets and pathways. The thiophene moiety, for example, is known to interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-methyl-4-phenyl-5-({[(thiophen-2-yl)methyl]carbamoyl}carbonyl)-1H-pyrrole-3-carboxylate is unique due to its specific combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

ethyl 2-methyl-5-[2-oxo-2-(thiophen-2-ylmethylamino)acetyl]-4-phenyl-1H-pyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4S/c1-3-27-21(26)16-13(2)23-18(17(16)14-8-5-4-6-9-14)19(24)20(25)22-12-15-10-7-11-28-15/h4-11,23H,3,12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYJLPEQRAWTIDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C1C2=CC=CC=C2)C(=O)C(=O)NCC3=CC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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